Peptide T (TFA) is a synthetic peptide derived from the human immunodeficiency virus (HIV) and is primarily known for its potential therapeutic applications. It is often utilized in studies related to neurobiology and immunology due to its ability to modulate various biological processes. The compound is typically synthesized in its trifluoroacetate salt form, which plays a critical role in its solubility and stability during storage and handling.
Peptide T is synthesized using solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acid sequences. The trifluoroacetate form is commonly used because it facilitates the cleavage of peptides from solid supports during synthesis and enhances their solubility in organic solvents.
Peptide T is classified as a bioactive peptide, specifically a fragment of the HIV-1 envelope protein. It falls under the broader category of synthetic peptides used in biomedical research and therapeutic applications.
Peptide T is predominantly synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin. The synthesis involves several key steps:
The synthesis of Peptide T typically achieves high yields (>95%) due to the precise control over each reaction step. The use of trifluoroacetic acid not only facilitates cleavage but also helps in solubilizing the peptide for purification processes like high-performance liquid chromatography (HPLC).
Peptide T consists of a specific sequence of amino acids that are crucial for its biological activity. The molecular structure can be represented as follows:
The molecular structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which provide insights into its conformation and purity.
During its synthesis and application, Peptide T undergoes various chemical reactions:
The efficiency of these reactions can be influenced by factors such as temperature, pH, and concentration of reagents used. Monitoring these parameters ensures optimal yield and purity.
Peptide T exerts its biological effects primarily through interaction with specific receptors or pathways involved in immune response modulation. Its mechanism may involve:
Studies have shown that Peptide T can inhibit HIV replication in vitro, highlighting its potential as a therapeutic agent in HIV-related conditions.
Peptide T has been investigated for various applications, including:
Peptide T (Thr-Thr-Asn-Tyr-Thr), formally known as D-Ala¹-Ser²-Thr³-Thr⁴-Thr⁵-Asn⁶-Tyr⁷-Thr⁸, is an octapeptide derived from the V2 region of the HIV-1 envelope glycoprotein gp120. This peptide specifically corresponds to residues 178-185 (HXB2 numbering) within the gp120 V2 loop, a critical domain involved in HIV-host cell interactions [1] [4]. Peptide T trifluoroacetate (TFA) is the salt form commonly used in research settings due to its enhanced solubility and stability. As an investigational compound, it functions primarily as a CD4 receptor ligand and HIV-1 entry inhibitor, positioning it as a valuable tool for probing viral entry mechanisms and developing antiviral strategies [1].
The V2 loop of HIV-1 gp120 is a structurally complex region characterized by extreme sequence variability, nested disulfide bonds (Cys¹²⁶-Cys¹⁹⁶ forming the primary loop), and multiple N-linked glycosylation sites. Within this domain, Peptide T maps to a segment that adopts a five-stranded β-barrel fold, as revealed by crystallographic studies of V1V2 scaffolds (Figure 1A) [4]. This β-barrel structure elegantly accommodates sequence diversity in connecting loops while preserving a conserved hydrophobic core. Key structural elements relevant to Peptide T include:
Table 1: Structural Features of the HIV-1 gp120 V2 Region and Peptide T
| Feature | Location/Residues (HXB2) | Role/Property | Relevance to Peptide T |
|---|---|---|---|
| Amino Acid Sequence | 178-185 (ASTTTNYT) | Core octapeptide | Directly constitutes Peptide T |
| Disulfide Bonds | Cys¹²⁶ - Cys¹⁹⁶ | Stabilizes V2 loop structure | Constrains spatial presentation of Peptide T region |
| Integrin-Binding Motif | 179LDI/V181 | Overlaps with V2i epitopes; potential cell adhesion | Adjacent to Peptide T; may influence binding |
| Glycosylation Sites | e.g., Asn¹⁵⁶, Asn¹⁶⁰, Asn¹⁷³ | Contributes to immune evasion | May shield native sequence in virus |
| Secondary Structure | Five-stranded β-barrel | Stabilizes variable regions | Peptide T region part of β-strand/kink conformation |
Biophysical studies, including molecular docking simulations, indicate that Peptide T (specifically its 4-8 fragment Thr-Thr-Asn-Tyr-Thr) retains a bioactive conformation that mirrors its native presentation within the V2 loop. This conformation is critical for its interaction with the CD4 receptor [2].
Peptide T functions as a competitive antagonist of HIV-1 gp120 binding to the CD4 receptor, primarily through molecular mimicry of the gp120 V2 domain. Structural and functional studies elucidate its mechanism:
Table 2: Molecular Interactions Between Peptide T and CD4 D1 Domain
| Peptide T Residue | CD4 D1 Residue(s) | Interaction Type | Functional Significance |
|---|---|---|---|
| D-Ala¹ | Glu²⁵, Lys²⁹ | Electrostatic/H-bond | Anchors N-terminus; mimics gp120 Phe⁴³ interaction |
| Thr³/Thr⁴ | Phe⁴³, Val⁸⁶ | Hydrophobic van der Waals | Stabilizes peptide positioning in cleft |
| Tyr⁷ | Asp¹⁸⁰, Lys³⁵ | H-bonding/π-cation | Critical for high-affinity binding; mimics gp120 |
| Thr⁸ | Gln⁴⁰, Ser⁴² | H-bonding | Contributes to orientation and specificity |
| Backbone carbonyls | Arg⁵⁹, Lys³⁵ | H-bond network | Mimics gp120 hydrogen bonding pattern |
This mimicry effectively disrupts the initial virus-host attachment step, positioning Peptide T as a prototypic entry inhibitor targeting host receptors rather than viral proteins directly [1] [9].
Peptide T exhibits multifaceted antiviral properties centered on disrupting HIV-1 entry:
Table 3: Research Applications and Findings for Peptide T in Antiviral Contexts
| Research Area | Key Finding | Experimental System | Significance |
|---|---|---|---|
| Viral Entry Inhibition | Selective inhibition of R5 HIV-1 (IC₅₀ ~nM) | MAGI cells; pseudotyped virions | Validates targeting host receptor for tropism-specific blockade |
| Cytokine Modulation | IL-10 induction at 10⁻⁸ M; IFN-γ suppression at 10⁻⁹ M | PBMC/PHA stimulation assays | Suggests immunomodulatory role beyond direct antiviral effects |
| Antibody Epitope Mapping | Overlap with V2i epitopes (e.g., 830A MAb) | Crystal structures (e.g., PDB) | Informs vaccine design targeting conserved V2 sites |
| Bifunctional Inhibitors | Foundation for MTDLs (e.g., gp41-CCR5 inhibitors) | Conjugate peptides (e.g., AP3P4E) | Enables multi-target engagement to overcome resistance |
| Conformational Mimicry | Bioactive conformation complements CD4 cleft | Docking simulations; NMR | Guides rational design of peptidomimetics |
Despite its limited efficacy in certain in vivo models (e.g., failure to ameliorate experimental autoimmune encephalomyelitis), Peptide T remains a cornerstone for mechanistic investigations of HIV entry and a template for engineered inhibitors [1] [3]. Its contribution to understanding the structural plasticity of gp120 and receptor antagonism continues to influence antiviral discovery, particularly in developing peptides resistant to proteolysis (e.g., D-enantiomers, stapled peptides) and dual-target therapeutics [8] [10].
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5